Cas no 125818-00-0 (N'-hydroxy-1-methyl-1H-indole-3-carboximidamide)

N'-hydroxy-1-methyl-1H-indole-3-carboximidamide is a synthetic indole derivative with potential applications in medicinal chemistry and biochemical research. Its structure features a hydroxyamidine group attached to the 3-position of a 1-methylindole scaffold, making it a versatile intermediate for the synthesis of heterocyclic compounds. This compound is of interest due to its ability to act as a precursor for biologically active molecules, including enzyme inhibitors and pharmacophores. Its well-defined molecular framework allows for precise modifications, facilitating structure-activity relationship studies. The product is typically characterized by high purity and stability, ensuring reliable performance in experimental settings. Researchers value it for its utility in developing novel therapeutic agents and probing biochemical pathways.
N'-hydroxy-1-methyl-1H-indole-3-carboximidamide structure
125818-00-0 structure
商品名:N'-hydroxy-1-methyl-1H-indole-3-carboximidamide
CAS番号:125818-00-0
MF:C10H11N3O
メガワット:189.21384
MDL:MFCD09959850
CID:1103392
PubChem ID:14773934

N'-hydroxy-1-methyl-1H-indole-3-carboximidamide 化学的及び物理的性質

名前と識別子

    • N-hydroxy-1-methyl-1H-Indole-3-carboximidamide
    • N'-hydroxy-1-methyl-1H-indole-3-carboxamidine
    • 131012-60-7
    • SCHEMBL17063929
    • (Z)-N'-hydroxy-1-methyl-1H-indole-3-carboximidamide
    • Y13725
    • N'-hydroxy-1-methylindole-3-carboximidamide
    • 125818-00-0
    • N'-hydroxy-1-methyl-1H-indole-3-carboximidamide
    • AKOS026674227
    • EN300-110504
    • 1H-Indole-3-carboximidamide, N-hydroxy-1-methyl-
    • N/'-hydroxy-1-methyl-1H-indole-3-carboxamidine
    • SCHEMBL7267001
    • MDL: MFCD09959850
    • インチ: InChI=1S/C10H11N3O/c1-13-6-8(10(11)12-14)7-4-2-3-5-9(7)13/h2-6,14H,1H3,(H2,11,12)
    • InChIKey: KGVCOKRDOQOGJT-UHFFFAOYSA-N
    • ほほえんだ: CN1C=C(C2=CC=CC=C21)C(=N)NO

計算された属性

  • せいみつぶんしりょう: 189.090211983g/mol
  • どういたいしつりょう: 189.090211983g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 242
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 63.5Ų

N'-hydroxy-1-methyl-1H-indole-3-carboximidamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y0977032-1g
(Z)-N'-hydroxy-1-methyl-1H-indole-3-carboximidamide
125818-00-0 95%
1g
$200 2024-08-03
eNovation Chemicals LLC
Y0977032-1g
(Z)-N'-hydroxy-1-methyl-1H-indole-3-carboximidamide
125818-00-0 95%
1g
$200 2025-02-28
TRC
C120125-100mg
N'-hydroxy-1-methyl-1H-indole-3-carboximidamide
125818-00-0
100mg
$ 95.00 2022-06-06
TRC
C120125-500mg
N'-hydroxy-1-methyl-1H-indole-3-carboximidamide
125818-00-0
500mg
$ 365.00 2022-06-06
Chemenu
CM236216-1g
N-Hydroxy-1-methyl-1H-indole-3-carboximidamide
125818-00-0 95%+
1g
$191 2023-02-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1846562-1g
(Z)-n'-hydroxy-1-methyl-1h-indole-3-carboximidamide
125818-00-0 98%
1g
¥1685.00 2024-08-09
TRC
C120125-50mg
N'-hydroxy-1-methyl-1H-indole-3-carboximidamide
125818-00-0
50mg
$ 70.00 2022-06-06
eNovation Chemicals LLC
Y0977032-1g
(Z)-N'-hydroxy-1-methyl-1H-indole-3-carboximidamide
125818-00-0 95%
1g
$200 2025-02-25

N'-hydroxy-1-methyl-1H-indole-3-carboximidamide 関連文献

N'-hydroxy-1-methyl-1H-indole-3-carboximidamideに関する追加情報

Introduction to N'-hydroxy-1-methyl-1H-indole-3-carboximidamide (CAS No. 125818-00-0)

N'-hydroxy-1-methyl-1H-indole-3-carboximidamide, identified by its CAS number 125818-00-0, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic imidamide derivative has garnered attention due to its unique structural properties and potential applications in drug discovery and medicinal chemistry. The compound features a hydroxyl group and a methyl substituent on the indole ring, which contribute to its distinct reactivity and biological activity.

The molecular structure of N'-hydroxy-1-methyl-1H-indole-3-carboximidamide consists of an indole core fused with a carboximidamide functional group. The presence of the hydroxyl group at the 1-position and the methyl group at the 3-position of the indole ring enhances its solubility and interaction with biological targets. This structural arrangement makes it a promising candidate for further investigation in various therapeutic areas, particularly in oncology and anti-inflammatory treatments.

In recent years, there has been a growing interest in indole derivatives due to their diverse pharmacological properties. Researchers have been exploring the potential of these compounds as scaffolds for developing novel therapeutic agents. The< strong> hydroxyl and methyl substituents in N'-hydroxy-1-methyl-1H-indole-3-carboximidamide play a crucial role in modulating its biological activity. The hydroxyl group can participate in hydrogen bonding interactions, while the methyl group can influence the compound's lipophilicity and metabolic stability.

The synthesis of N'-hydroxy-1-methyl-1H-indole-3-carboximidamide involves multi-step organic reactions, including condensation, cyclization, and functional group transformations. Advanced synthetic methodologies have been employed to achieve high yields and purity levels. These methods often involve the use of specialized reagents and catalysts to facilitate key transformations. The development of efficient synthetic routes is essential for large-scale production and further exploration of the compound's pharmacological potential.

Recent studies have highlighted the biological activity of N'-hydroxy-1-methyl-1H-indole-3-carboximidamide. In vitro experiments have demonstrated its ability to inhibit specific enzymes and receptors involved in cancer progression. Additionally, preclinical studies have shown promising results in animal models, suggesting its potential as an anti-cancer agent. These findings have prompted further investigation into its mechanism of action and therapeutic efficacy.

The pharmacokinetic properties of N'-hydroxy-1-methyl-1H-indole-3-carboximidamide are also of great interest. Its solubility, bioavailability, and metabolic pathways are critical factors that determine its effectiveness as a drug candidate. Researchers are employing computational modeling and experimental techniques to optimize these properties. By understanding how the compound is absorbed, distributed, metabolized, and excreted by the body, scientists can improve its formulation and delivery systems.

In conclusion, N'-hydroxy-1-methyl-1H-indole-3-carboximidamide (CAS No. 125818-00-0) is a structurally unique compound with significant potential in pharmaceutical research. Its distinct chemical properties make it an attractive candidate for further exploration in drug discovery. Ongoing studies aim to elucidate its biological mechanisms and develop novel therapeutic applications. As research continues to advance, this compound may play a vital role in addressing various medical challenges.

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